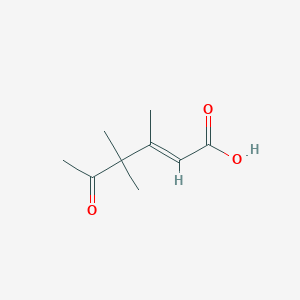
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is an organic compound with the molecular formula C9H14O3 It is known for its unique structure, which includes a hexenoic acid backbone with three methyl groups and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method is the aldol condensation of 3,4,4-trimethyl-2-pentanone with acetic acid, followed by oxidation to introduce the keto group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (E)-3,4,4-trimethyl-5-oxohex-2-enoic acid involves its interaction with molecular targets and pathways. The keto group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form hydrogen bonds and interact with enzymes, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4,4-Trimethyl-2-hexenoic acid: Similar structure but lacks the keto group.
5-Hydroxy-3,4,4-trimethyl-2-hexenoic acid: Contains a hydroxyl group instead of a keto group.
3,4,4-Trimethyl-5-oxo-hexanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid is unique due to the presence of both the keto group and the specific arrangement of methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
14919-56-3 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+ |
Clave InChI |
SEWNGIZDLCBMTA-AATRIKPKSA-N |
SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
SMILES isomérico |
C/C(=C\C(=O)O)/C(C)(C)C(=O)C |
SMILES canónico |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Key on ui other cas no. |
90612-53-6 |
Sinónimos |
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















